molecular formula C21H24N4O5 B3311175 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 946248-87-9

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3311175
CAS No.: 946248-87-9
M. Wt: 412.4 g/mol
InChI Key: YGNPKIDYNIJOQO-UHFFFAOYSA-N
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Description

  • Starting Materials: The product from step 1 and 2-ethoxyphenyl acetic acid.

  • Reaction Conditions: Condensation reaction under acidic conditions.

  • Products: 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide.

Industrial Production Methods

While the detailed industrial production methods are proprietary, they generally involve scale-up of the laboratory procedures with optimizations for cost, yield, and safety. Common industrial practices may include continuous flow reactions and the use of catalysis to improve efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves several steps:

  • Step 1: Formation of the Pyrido[2,3-d]pyrimidine Core

    • Starting Materials: Ethyl acetoacetate, urea, and methylamine.

    • Reaction Conditions: Heating under reflux in ethanol.

    • Products: Formation of 5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Can undergo oxidative cleavage of ethoxy groups.

    • Reagents: Potassium permanganate or hydrogen peroxide.

    • Conditions: Mild to moderate heating, acidic medium.

  • Reduction:

    • Reduction of pyrimidine ring possible.

    • Reagents: Lithium aluminum hydride or sodium borohydride.

    • Conditions: Solvent like THF or ethanol, room temperature.

  • Substitution:

    • Nucleophilic substitution at the ethoxy positions.

    • Reagents: Sodium methoxide or sodium ethoxide.

    • Conditions: Mild heating, alcoholic solvent.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Sodium ethoxide in ethanol.

Major Products

  • Oxidative cleavage forms carboxylic acids.

  • Reduction typically yields corresponding alcohols or dihydropyrido derivatives.

  • Substitution forms alkoxy derivatives.

Scientific Research Applications

Chemistry

  • As a building block for more complex heterocyclic compounds.

  • Used in synthesis of novel organic materials with unique properties.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its interaction with DNA and proteins.

Medicine

  • Potential pharmacological effects, such as anti-inflammatory or anticancer activity.

  • Basis for the development of new drug candidates.

Industry

  • Utilized in the synthesis of specialty chemicals.

  • Basis for development in agricultural chemicals.

Mechanism of Action

The mechanism of action for 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves interaction with biological macromolecules It binds to specific enzymes, inhibiting their activity by blocking the active site

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-4-methylpyrido[2,3-d]pyrimidine: Another pyrido[2,3-d]pyrimidine derivative.

  • 5-ethoxy-1,6-dimethylpyrimidine-2,4(1H,3H)-dione: Lacks the pyrido component but has similar substituents.

Uniqueness

  • The combination of the pyrido and pyrimidine rings, along with the specific ethoxy and dimethyl substituents, grants unique reactivity and interaction potential compared to simpler derivatives.

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide stands out due to its dual aromatic system, making it a valuable candidate for further research and application in various scientific disciplines.

Curious to dive deeper into any of these areas?

Properties

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-5-29-15-10-8-7-9-14(15)23-16(26)12-25-20(27)17-18(30-6-2)13(3)11-22-19(17)24(4)21(25)28/h7-11H,5-6,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPKIDYNIJOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide

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